

# Preclinical Safety and Genotoxicity of Trikvilar Components: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety and genotoxicity data for the active components of **Trikvilar**: Levonorgestrel and Ethinylestradiol. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and safety assessment.

### **Executive Summary**

**Trikvilar** is a combination oral contraceptive containing Levonorgestrel, a synthetic progestin, and Ethinylestradiol, a synthetic estrogen. Preclinical safety evaluation of these components is crucial for understanding their potential risks. Extensive non-clinical studies have been conducted to characterize their toxicological profiles.

Levonorgestrel has consistently demonstrated a lack of genotoxic potential across a battery of standard assays. Its primary pharmacological activity is mediated through the progesterone receptor, and it is generally considered non-carcinogenic in long-term studies.

Ethinylestradiol, on the other hand, has a more complex preclinical profile. While not consistently positive in all genotoxicity tests, some studies indicate a potential for chromosomal damage, particularly with metabolic activation. Its estrogenic activity is well-established, and long-term exposure to high doses has been associated with an increased incidence of certain tumors in rodent carcinogenicity studies. The genotoxicity of Ethinylestradiol is thought to be



mediated, at least in part, through the generation of reactive oxygen species (ROS) during its metabolism and interactions with estrogen receptors.

This guide will delve into the quantitative data from key preclinical studies, provide detailed experimental protocols for the assays performed, and visualize the relevant signaling pathways to offer a comprehensive understanding of the preclinical safety profiles of Levonorgestrel and Ethinylestradiol.

### **Preclinical Genotoxicity Data**

The genotoxic potential of Levonorgestrel and Ethinylestradiol has been evaluated in a range of in vitro and in vivo assays, consistent with international regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3][4][5][6]

#### Levonorgestrel

Levonorgestrel has been consistently found to be non-genotoxic in a standard battery of tests.

Table 1: Summary of Genotoxicity Studies for Levonorgestrel



| Assay Type                                               | Test<br>System                                                            | Concentrati<br>on/Dose<br>Levels | Metabolic<br>Activation<br>(S9) | Results                                          | Reference |
|----------------------------------------------------------|---------------------------------------------------------------------------|----------------------------------|---------------------------------|--------------------------------------------------|-----------|
| In Vitro                                                 |                                                                           |                                  |                                 |                                                  |           |
| Bacterial<br>Reverse<br>Mutation<br>Assay (Ames<br>Test) | Salmonella<br>typhimurium<br>strains TA98,<br>TA100,<br>TA1535,<br>TA1537 | Up to 5000 μ<br>g/plate          | With and<br>Without             | Negative                                         | [7]       |
| Mammalian<br>Cell Gene<br>Mutation<br>Assay              | Mouse<br>Lymphoma<br>L5178Y cells                                         | Not specified                    | With and<br>Without             | Negative                                         | [7]       |
| Chromosoma<br>I Aberration<br>Assay                      | Chinese<br>Hamster<br>Ovary (CHO)<br>cells                                | Not specified                    | With and<br>Without             | Negative                                         | [7]       |
| In Vivo                                                  |                                                                           |                                  |                                 |                                                  |           |
| Mammalian<br>Erythrocyte<br>Micronucleus<br>Test         | Mouse bone<br>marrow                                                      | Not specified                    | N/A                             | Negative                                         | [7]       |
| Micronucleus<br>Test                                     | Human cervical exfoliated cells (from LNG-IUS users)                      | 20 μ g/day<br>(local)            | N/A                             | No significant increase in micronuclei frequency | [8][9]    |

### **Ethinylestradiol**







The genotoxicity profile of Ethinylestradiol is more complex, with some studies indicating a potential for genotoxicity, particularly in the presence of metabolic activation.

Table 2: Summary of Genotoxicity Studies for Ethinylestradiol



| Assay Type                                         | Test<br>System                             | Concentrati<br>on/Dose<br>Levels | Metabolic<br>Activation<br>(S9) | Results                                                          | Reference |
|----------------------------------------------------|--------------------------------------------|----------------------------------|---------------------------------|------------------------------------------------------------------|-----------|
| In Vitro                                           |                                            |                                  |                                 |                                                                  |           |
| Bacterial Reverse Mutation Assay (Ames Test)       | Salmonella<br>typhimurium<br>strains       | Not specified                    | With and<br>Without             | Generally<br>Negative                                            | [10]      |
| Chromosoma<br>I Aberration<br>Assay                | Human<br>lymphocytes                       | 1, 5, 10 μΜ                      | With and<br>Without             | Negative without S9; Positive at 5 and 10 μM with S9             | [2]       |
| Sister Chromatid Exchange (SCE) Assay              | Human<br>lymphocytes                       | 1, 5, 10 μΜ                      | With and<br>Without             | Negative<br>without S9;<br>Positive at 5<br>and 10 μM<br>with S9 | [2]       |
| Micronucleus Test (in combination with Norgestrel) | Human<br>lymphocytes<br>and<br>fibroblasts | Three<br>concentration<br>s      | Not specified                   | Increased micronucleus frequency, suggesting aneugenic effect    | [11][12]  |
| In Vivo                                            |                                            |                                  |                                 |                                                                  |           |



| Micronucleus FVB/N<br>Test Mouse | Not specified | N/A | Data available from Chemical Effects in Biological Systems database | [13] |
|----------------------------------|---------------|-----|---------------------------------------------------------------------|------|
|----------------------------------|---------------|-----|---------------------------------------------------------------------|------|

# Preclinical Repeated-Dose Toxicity and Carcinogenicity Levonorgestrel

Long-term repeated-dose toxicity and carcinogenicity studies in multiple species have generally shown Levonorgestrel to be well-tolerated at doses relevant to human exposure.

Table 3: Summary of Repeated-Dose Toxicity and Carcinogenicity Studies for Levonorgestrel



| Study Type                 | Species | Duration | Dose<br>Levels           | Key<br>Findings                       | Reference |
|----------------------------|---------|----------|--------------------------|---------------------------------------|-----------|
| Repeated-<br>Dose Toxicity | Rat     | 1 year   | Up to 25<br>mg/kg/day    | No significant<br>adverse<br>findings | [7]       |
| Repeated-<br>Dose Toxicity | Dog     | 7 years  | Up to 0.125<br>mg/kg/day | No evidence of tumorigenicity         | [7]       |
| Repeated-<br>Dose Toxicity | Monkey  | 10 years | Up to 1<br>mg/kg/day     | No significant<br>adverse<br>findings | [7]       |
| Carcinogenici<br>ty        | Rat     | 2 years  | ~5 μ g/day               | No increase<br>in<br>tumorigenicity   | [7]       |
| Carcinogenici<br>ty        | Dog     | 7 years  | Up to 0.125<br>mg/kg/day | No increase<br>in<br>tumorigenicity   | [7]       |
| Carcinogenici<br>ty        | Monkey  | 10 years | Up to 250<br>μg/kg/day   | No increase<br>in<br>tumorigenicity   | [7]       |

### **Ethinylestradiol**

Long-term exposure to Ethinylestradiol in animal studies has been associated with certain toxicological and carcinogenic effects, primarily related to its potent estrogenic activity.

Table 4: Summary of Repeated-Dose Toxicity and Carcinogenicity Studies for Ethinylestradiol



| Study Type                                          | Species                     | Duration      | Dose<br>Levels                          | Key<br>Findings                                                                                                 | Reference |
|-----------------------------------------------------|-----------------------------|---------------|-----------------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| Repeated-<br>Dose Toxicity                          | Dog                         | 7 years       | 1, 10, or 25<br>times the<br>human dose | Cystic endometrial hyperplasia, pyometra, alopecia                                                              | [3]       |
| Carcinogenici<br>ty                                 | Rat<br>(Sprague-<br>Dawley) | 2 years       | 2, 10, or 50<br>ppb in feed             | Increased incidence of uterine stromal polyps, preputial gland tumors (males), and mammary gland tumors (males) | [1]       |
| Multigenerati<br>onal<br>Reproductive<br>Toxicology | Rat<br>(Sprague-<br>Dawley) | 4 generations | 2, 10, or 50<br>ppb in feed             | Perturbed estrous cycles, mammary gland hyperplasia (males), kidney tubule mineralization (males)               | [6]       |
| Carcinogenici<br>ty                                 | Rodents and<br>Dogs         | Long-term     | Various                                 | Increased incidence of specific tumors in susceptible strains                                                   | [14]      |



### **Experimental Protocols**

The following sections provide detailed methodologies for the key genotoxicity and carcinogenicity studies, based on OECD guidelines and common laboratory practices.

### Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

This in vitro assay is used to detect gene mutations.

- Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
- Method:
  - Preparation of Cultures: Bacterial strains are grown overnight in nutrient broth.
  - Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and βnaphthoflavone.
  - Exposure: The test substance, at various concentrations, is mixed with the bacterial culture and, if applicable, the S9 mix.
  - Plating: The mixture is combined with molten top agar containing a trace amount of histidine (or tryptophan) and poured onto minimal glucose agar plates.
  - Incubation: Plates are incubated at 37°C for 48-72 hours.
  - Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.
- Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the negative control.



### In Vitro Mammalian Chromosomal Aberration Test - Based on OECD Guideline 473

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.

- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells,
   Chinese Hamster Lung (V79) cells, or human peripheral blood lymphocytes.
- Method:
  - Cell Culture: Cells are grown in appropriate culture medium and seeded into culture vessels.
  - Exposure: Cells are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without S9 mix, and for a longer duration (e.g., 18-24 hours) without S9 mix.
  - Metaphase Arrest: A spindle inhibitor (e.g., colcemid or colchicine) is added to the cultures to arrest cells in metaphase.
  - Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
  - Staining and Analysis: Slides are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
- Data Analysis: A test substance is considered positive if it produces a concentrationdependent increase in the percentage of cells with structural chromosomal aberrations or a reproducible and statistically significant positive response at one or more concentrations.

### In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD Guideline 474

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in erythrocytes of treated animals.



- Test System: Typically mice or rats.
- Method:
  - Dosing: Animals are administered the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control group are also included.
  - Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).
  - Slide Preparation: Smears of bone marrow or peripheral blood are prepared on microscope slides.
  - Staining: Slides are stained with a dye that allows differentiation between polychromatic (immature) and normochromatic (mature) erythrocytes and visualization of micronuclei (e.g., acridine orange, Giemsa).
  - Scoring: A statistically adequate number of polychromatic erythrocytes (typically at least 2000 per animal) are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of cytotoxicity.
- Data Analysis: A positive result is a dose-related increase in the frequency of micronucleated polychromatic erythrocytes and/or a statistically significant increase at one or more dose levels compared to the concurrent negative control.

### Rodent Carcinogenicity Bioassay - Based on OECD Guideline 451

This long-term in vivo assay evaluates the carcinogenic potential of a substance.

- Test System: Typically rats and mice.
- Method:
  - Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should induce minimal toxicity without significantly altering the normal



lifespan of the animals.

- Administration: The test substance is administered daily, typically mixed in the diet or by gavage, for a major portion of the animal's lifespan (e.g., 18-24 months for mice, 24 months for rats).
- In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
- Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs
  and tissues are examined macroscopically, and a comprehensive list of tissues is collected
  for histopathological examination.
- Data Analysis: The incidence of neoplasms in the treated groups is compared to that in the control group. Statistical analysis is performed to determine if there is a significant increase in tumor incidence at any site.

### Signaling Pathways and Mechanisms of Genotoxicity

#### **Levonorgestrel Signaling Pathway**

Levonorgestrel primarily exerts its effects by binding to the progesterone receptor (PR). As a progestin, its main mechanism of action is not associated with direct DNA damage.



Click to download full resolution via product page

Caption: Levonorgestrel binds to the progesterone receptor, leading to changes in gene transcription.



### **Ethinylestradiol Genotoxicity Pathway**

The genotoxicity of Ethinylestradiol is more complex and can involve multiple mechanisms, including metabolic activation leading to the formation of reactive intermediates and the generation of reactive oxygen species (ROS), which can cause DNA damage.



Click to download full resolution via product page

Caption: Ethinylestradiol metabolism can lead to DNA damage through reactive metabolites and ROS.



## **Experimental Workflow for In Vitro Chromosomal Aberration Test**

The following diagram illustrates the typical workflow for an in vitro chromosomal aberration test.





Click to download full resolution via product page

Caption: Workflow for the in vitro chromosomal aberration test.



#### Conclusion

The preclinical safety data for the components of **Trikvilar**, Levonorgestrel and Ethinylestradiol, are well-characterized. Levonorgestrel demonstrates a favorable safety profile with no evidence of genotoxicity. The genotoxic potential of Ethinylestradiol appears to be linked to its metabolism and estrogenic activity, highlighting the importance of considering metabolic activation in in vitro test systems. The long-term carcinogenicity findings for Ethinylestradiol in rodents are consistent with its potent hormonal activity. This technical guide provides a detailed compilation of the available preclinical data to aid in the comprehensive safety assessment of these widely used pharmaceutical compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Genetic Toxicology Studies Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) Tox Lab [toxlab.co]
- 2. Exposure to endocrine disruptors 17alpha-ethinylestradiol and estradiol influences cytochrome P450 1A1-mediated genotoxicity of benzo[a]pyrene and expression of this enzyme in rats PMC [pmc.ncbi.nlm.nih.gov]
- 3. policycommons.net [policycommons.net]
- 4. oecd.org [oecd.org]
- 5. Levonorgestrel | C21H28O2 | CID 13109 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nucro-technics.com [nucro-technics.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. Mechanism of action of levonorgestrel emergency contraception PMC [pmc.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]



- 12. nucro-technics.com [nucro-technics.com]
- 13. mdpi.com [mdpi.com]
- 14. Bacterial Reverse Mutation Assay or Ames assay (OECD 471) [nib.si]
- To cite this document: BenchChem. [Preclinical Safety and Genotoxicity of Trikvilar Components: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14089268#preclinical-safety-data-and-genotoxicity-of-trikvilar-components]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com